Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt
Overview
Description
Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt is a useful research compound. Its molecular formula is C18H13ClN3NaO6S and its molecular weight is 457.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Azo Compounds
Azo compounds prepared from benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions were investigated. Two new azo-linked Schiff base ligands were synthesized, leading to the formation of Cu(II), Ni(II), and Co(II) complexes. These compounds were characterized using a variety of spectroscopic techniques, suggesting the formation of mononuclear Schiff base ligands with an ONO donor set. This research highlights the potential for creating complex molecular structures with specific configurations, which could be useful in various chemical applications (Tunçel & Serin, 2006).
Environmental Impact and Decolorization Studies
The effect of sodium hypochlorite on the decolorization of azo dye orange II, a compound similar in structure to the subject of inquiry, was studied. This research found that controlling the solution pH and the OCl(-) concentration was crucial for the decolorization rate, providing insights into environmental remediation strategies for the removal of azo dyes from water sources (Urano & Fukuzaki, 2011).
Complexation with Proteins
Research into the complexation of cobalt(II), nickel(II), and zinc(II) ions with azo compounds revealed insights into the interactions between these metals and aromatic α-hydroxy azo compounds. This study's equilibrium constants and spectroscopic analysis contribute to a better understanding of how azo dyes interact with metal ions, which has implications for both environmental science and biochemistry (Ibañez & Escandar, 1998).
Application in Water-Oxidation Catalysis
Azo-conjugated half-sandwich Rh/Ru complexes were investigated for their potential use in homogeneous water-oxidation catalysis. The study of their molecular structures and electronic properties suggested that these complexes could be effective catalysts for water oxidation, demonstrating the versatility of azo compounds in catalytic applications (Yu et al., 2014).
properties
IUPAC Name |
sodium;3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6S.Na/c1-9(23)20-12-4-2-3-10-5-6-14(24)17(16(10)12)22-21-13-7-11(19)8-15(18(13)25)29(26,27)28;/h2-8,24-25H,1H3,(H,20,23)(H,26,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGPESHNHVBCDP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064361 | |
Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6441-96-9 | |
Record name | Benzenesulfonic acid, 3-(2-(8-(acetylamino)-2-hydroxy-1-naphthalenyl)diazenyl)-5-chloro-2-hydroxy-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[2-[8-(acetylamino)-2-hydroxy-1-naphthalenyl]diazenyl]-5-chloro-2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-2-hydroxybenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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